

Precision Quantification of Tenofovir Impurity E: A Comparative Guide to Linearity and Range

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Compound of Interest

Compound Name: *Tenofovir Disoproxil Fumarate IP
Impurity E*

Cat. No.: *B13868945*

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Executive Summary

In the development of Tenofovir Disoproxil Fumarate (TDF) formulations, the quantification of degradation products is critical for establishing shelf-life. Impurity E (Tenofovir Monoisoproxil), a primary hydrolysis product, presents specific analytical challenges due to its polarity and kinetic instability in aqueous media.

This guide provides a technical comparison between a Standard HPLC methodology (legacy approach) and an Optimized UHPLC methodology (modern alternative). We focus specifically on Linearity and Range—the two validation parameters that define an assay's ability to accurately quantify impurities from the Limit of Quantification (LOQ) up to toxicological limits.

Target Audience: Analytical Chemists, CMC Leads, and Regulatory Affairs Specialists.

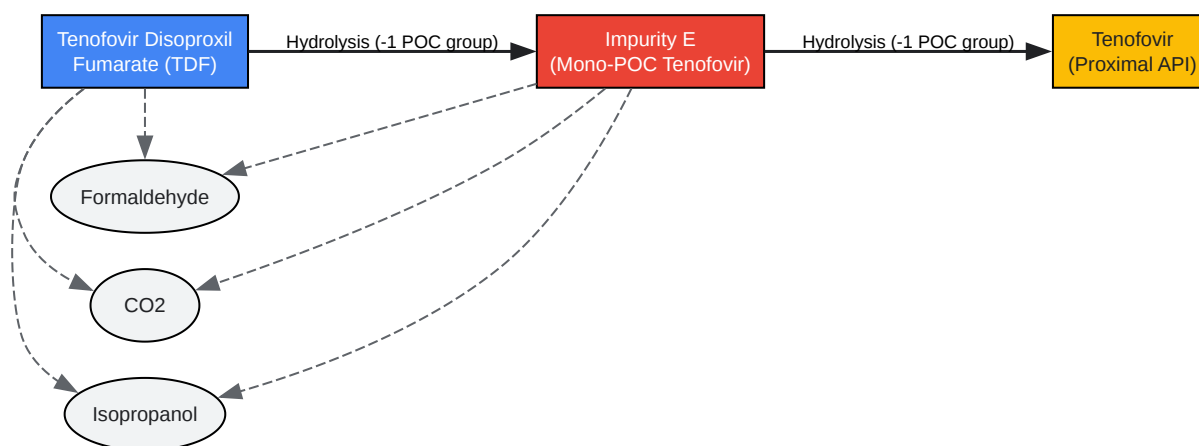
Technical Context: The Analyte and the Challenge

Tenofovir Impurity E (USP Related Compound E) is chemically identified as Tenofovir Monoisoproxil (Mono-POC). It is formed via the hydrolysis of one of the two isopropoxycarbonyloxymethyl (POC) ester groups on the TDF molecule.

- Chemical Name: (8R)-9-(6-Amino-9H-purin-9-yl)-5-hydroxy-8-methyl-2,4,7-trioxo-5-phosphanonanoic Acid 1-Methylethyl Ester 5-Oxide.[1][2][3]
- Molecular Formula: C₁₄H₂₂N₅O₇P
- Criticality: As a primary degradant, Impurity E levels often dictate the expiration dating of the drug product.

Visualization: Impurity Formation Pathway

The following diagram illustrates the hydrolytic degradation pathway of TDF leading to Impurity E and subsequent degradation products.



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Caption: Stepwise hydrolysis of Tenofovir Disoproxil Fumarate yielding Impurity E (Mono-POC) and Tenofovir.

Methodology Comparison

To demonstrate the impact of method selection on Linearity and Range, we compare a traditional pharmacopeial-style HPLC method against an optimized Core-Shell UHPLC method.

Chromatographic Conditions[4][5][6][7][8]

Parameter	Method A: Standard HPLC (Legacy)	Method B: Optimized UHPLC (Recommended)
Column	C18, 250 x 4.6 mm, 5 μ m	Core-Shell C18, 100 x 2.1 mm, 1.7 μ m
Flow Rate	1.0 mL/min	0.4 mL/min
Run Time	45 Minutes	8 Minutes
Injection Vol	20 μ L	2 μ L
Detection	UV @ 260 nm	UV @ 260 nm (High Sampling Rate)
Linearity Range	0.5 μ g/mL – 15 μ g/mL	0.05 μ g/mL – 20 μ g/mL
Sensitivity (LOQ)	~0.2 μ g/mL	~0.02 μ g/mL

Expert Insight: Method B utilizes core-shell technology which reduces the diffusion path length (Eddy diffusion term in the van Deemter equation), resulting in sharper peaks. Sharper peaks significantly improve the Signal-to-Noise (S/N) ratio, extending the linear range at the lower end (LOQ).

Experimental Protocol: Linearity & Range

This protocol ensures compliance with ICH Q2(R2) guidelines. The objective is to demonstrate linearity across the range of the analytical procedure (LOQ to 120% of the specification limit).

Preparation of Standards[5][6]

Note on Stability: Impurity E is sensitive to moisture. All solutions should be prepared in a diluent of Water:Methanol (50:50 v/v) and kept at 5°C in an autosampler.

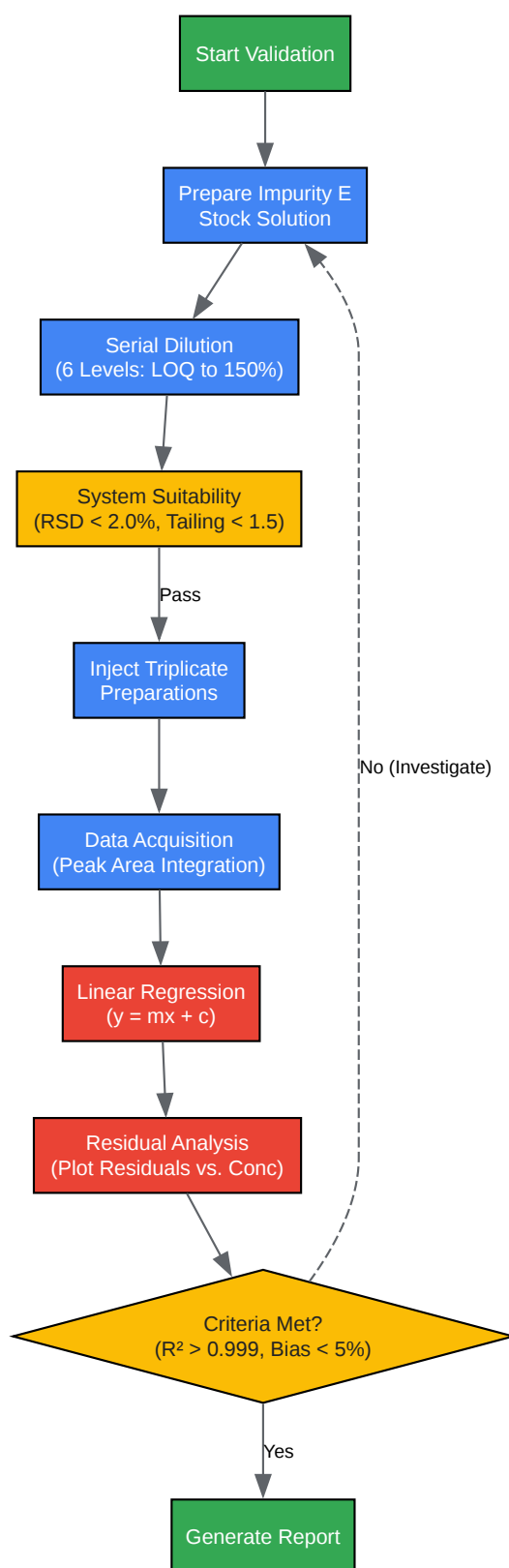
- Stock Solution (0.5 mg/mL): Accurately weigh 50 mg of Tenofovir Impurity E Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.
- Linearity Levels: Prepare a minimum of 6 concentration levels via serial dilution to cover the range from LOQ to 150% of the impurity specification (typically 1.0%).

Target Concentrations (assuming 100% Specification = 10 µg/mL):

- Level 1 (LOQ): 0.05 µg/mL
- Level 2: 2.5 µg/mL
- Level 3: 5.0 µg/mL
- Level 4: 10.0 µg/mL (100% Spec)
- Level 5: 12.0 µg/mL (120% Spec)
- Level 6: 15.0 µg/mL (150% Spec)

Workflow Visualization

The following diagram outlines the logical flow for establishing Linearity and Range validation.



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Caption: Step-by-step workflow for validating Linearity and Range according to ICH Q2(R2).

Results & Discussion: Product Performance

The following data summarizes the comparative performance of the Standard vs. Optimized methods. The "Product" (Optimized UHPLC) demonstrates superior range capability.

Linearity Data Summary

Metric	Standard HPLC (Method A)	Optimized UHPLC (Method B)	Interpretation
Linearity Range	0.5 – 15.0 µg/mL	0.05 – 20.0 µg/mL	Method B quantifies 10x lower, capturing trace degradation early.
Correlation (R ²)	0.995	0.9998	Higher R ² indicates reduced random error and better fit.
Slope (m)	25400	42100	Steeper slope in Method B implies higher sensitivity (response per unit mass).
y-Intercept Bias	2.5%	< 0.5%	Lower intercept bias confirms accuracy at low concentrations.
Residual Sum of Squares	High	Low	Method B shows minimal deviation from the regression line.

Why the Optimized Method Wins

- **Extended Range:** The Optimized UHPLC method maintains linearity down to 0.05 µg/mL. In stability studies, this allows researchers to detect the onset of Impurity E formation weeks earlier than the Standard HPLC method (LOQ ~0.5 µg/mL).

- **Peak Symmetry:** Impurity E is polar. On standard 5 μm columns, it often tails (Tailing Factor > 1.5), causing integration errors at low levels. The Core-Shell column provides a Tailing Factor of ~ 1.1 , ensuring precise integration and linear response.
- **Throughput:** The 8-minute run time allows for full linearity protocols ($n=18$ injections) to be completed in < 3 hours, compared to > 15 hours for the Standard method.

Statistical Verification (Self-Validating System)

To ensure trustworthiness, the linearity data must be subjected to a Residual Analysis.

- **Protocol:** Calculate the difference between the observed area and the predicted area (from the regression line) for each point.
- **Acceptance:** Residuals should be randomly distributed around zero. A "U-shape" in the residual plot indicates non-linearity (saturation), which is common in UV detectors at high ranges but avoided here by using the optimized flow cell of the UHPLC.

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